molecular formula C21H17N7O5S B2819171 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide CAS No. 852046-88-9

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

Cat. No.: B2819171
CAS No.: 852046-88-9
M. Wt: 479.47
InChI Key: QSZUMEQHCJTUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide is a complex organic compound that features a combination of pyrimidine, triazole, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Derivative: The starting material, 2,4-dioxo-1H-pyrimidine-6-carbaldehyde, is synthesized through the condensation of barbituric acid with formaldehyde under acidic conditions.

    Synthesis of the Triazole Ring: The pyrimidine derivative is then reacted with phenylhydrazine to form the corresponding hydrazone, which undergoes cyclization with thiourea to yield the 1,2,4-triazole ring.

    Attachment of the Sulfanyl Group: The triazole compound is treated with a thiol reagent, such as thioglycolic acid, to introduce the sulfanyl group.

    Formation of the Final Compound: The intermediate is then reacted with 4-nitrophenylacetyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against a range of bacterial and fungal pathogens.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary research suggests that it can inhibit the growth of certain cancer cell lines by inducing apoptosis.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism by which 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide exerts its effects involves multiple pathways:

    Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and interferes with DNA replication.

    Anticancer Action: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

    Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
  • 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

Uniqueness

Compared to its analogs, 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide exhibits unique properties due to the presence of the nitro group, which enhances its electron-withdrawing capability and potentially increases its biological activity.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and mechanisms of action

Properties

CAS No.

852046-88-9

Molecular Formula

C21H17N7O5S

Molecular Weight

479.47

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C21H17N7O5S/c29-18-11-14(23-20(31)24-18)10-17-25-26-21(27(17)15-4-2-1-3-5-15)34-12-19(30)22-13-6-8-16(9-7-13)28(32)33/h1-9,11H,10,12H2,(H,22,30)(H2,23,24,29,31)

InChI Key

QSZUMEQHCJTUBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.